1,8-Di(furan-2-yl)octane-1,8-dione
Description
1,8-Di(furan-2-yl)octane-1,8-dione is a symmetrical diketone derivative featuring two furan-2-yl substituents at the terminal positions of an octane backbone.
Properties
CAS No. |
6268-51-5 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,8-bis(furan-2-yl)octane-1,8-dione |
InChI |
InChI=1S/C16H18O4/c17-13(15-9-5-11-19-15)7-3-1-2-4-8-14(18)16-10-6-12-20-16/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
KSDWTZQUCNQSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCCCCCC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Di(furan-2-yl)octane-1,8-dione can be synthesized through multicomponent reactions involving furan derivatives. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of furan derivatives suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1,8-Di(furan-2-yl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
1,8-Di(furan-2-yl)octane-1,8-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,8-Di(furan-2-yl)octane-1,8-dione involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the ketone groups can form
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Quinoline Diones
Quinoline-derived diones, such as those in and , share the diketone motif but differ in their aromatic backbone and substituents. Key observations include:
- Regioselectivity in Reactions: The Diels-Alder reaction of quinoline diones (e.g., 4-methoxy-2-phenylquinoline-5,8-dione) demonstrates that substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups influence regioselectivity via hydrogen bonding. For example, hydrogen bonding between 4-OH and 5-CO in compound 3c reverses regioselectivity compared to methoxy-substituted analogs .
- Spectroscopic Properties: Quinoline diones with furan substituents (e.g., compound 4b in ) exhibit carbonyl IR stretches near 1639–1695 cm⁻¹, comparable to typical diketone absorptions. Their mass spectra (e.g., m/z 267 for 7b) reveal fragmentation patterns attributable to furan and diketone moieties . These data imply that 1,8-Di(furan-2-yl)octane-1,8-dione would display analogous spectral features.
Table 1: Spectroscopic Data of Selected Quinoline Diones
| Compound | IR (ν, cm⁻¹) | MS (m/z) | Notable Features |
|---|---|---|---|
| 4b (furan-substituted) | 3262, 1639 | 269, 239, 192 | Furan C-O and diketone C=O |
| 7c (methoxy-substituted) | 3441, 1639 | 309, 305 | Methoxy C-O stretch |
Functional Comparisons with Acridinediones and Naphthalimides
Acridinediones ()
Acridinedione derivatives, such as those bearing phthalimide groups, are studied for antitumor activity. Their planar tricyclic structure enables intercalation with DNA, enhancing cytotoxicity. In contrast, this compound’s non-planar aliphatic backbone may limit such interactions but could improve solubility for pharmaceutical applications .
Naphthalimides (–6)
1,8-Naphthalimide derivatives exhibit strong fluorescence due to their donor-π-acceptor (D-π-A) structure. Applications range from bioimaging to molecular switches. However, the octane chain’s flexibility likely reduces quantum efficiency compared to naphthalimides .
Table 2: Functional Comparison of Dione-Containing Compounds
| Compound Type | Key Features | Applications | Limitations |
|---|---|---|---|
| 1,8-Naphthalimide | Rigid D-π-A structure | Fluorescent probes, imaging | Limited solubility in polar solvents |
| Acridinedione | Planar tricyclic core | Antitumor agents | Potential toxicity |
| 1,8-Di(furan-2-yl)octane-dione | Flexible aliphatic chain + furan rings | Underexplored (hypothetical: solubility enhancer, ligand design) | Low rigidity for intercalation |
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